Brevinin-2RTa
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GLMSTLKDFGKTAAKEIAQSLLSTASCKLAKTC |
Origin of Product |
United States |
Structural Elucidation and Structure Activity Relationships
Primary and Secondary Structure Analysis of Brevinin-2RTa
The primary structure of peptides, the linear sequence of amino acids, is fundamental to their ultimate three-dimensional shape and function. khanacademy.org While the primary structures of brevinin peptides can show significant variation between different species, they share conserved features that are crucial for their biological activity. researchgate.net For instance, the primary structure of brevinin-2 (B1175259) peptides is generally poorly conserved, with a few invariant amino acid residues. nih.gov
The secondary structure of this compound is characterized by the presence of an α-helix. cnjournals.com This helical conformation is a common feature among many antimicrobial peptides and is critical for their interaction with microbial membranes. nih.gov The formation of this secondary structure is influenced by the surrounding environment; for example, many AMPs exist as random coils in aqueous solutions and adopt their helical structure upon contact with a membrane environment. biorxiv.org
Features of the Amphipathic Alpha-Helical Conformation
A key characteristic of the α-helical structure of this compound is its amphipathic nature. colostate.edu An amphipathic helix possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) faces. colostate.edu This arrangement is due to the specific positioning of hydrophobic and hydrophilic amino acid residues along the peptide chain. colostate.edu
This dual characteristic is crucial for the peptide's mechanism of action, allowing it to interact with and insert into the lipid bilayers of microbial cell membranes. nih.govnih.gov The hydrophobic face of the helix tends to interact with the lipid core of the membrane, while the hydrophilic face, often carrying a net positive charge, can interact with the negatively charged components of the bacterial membrane and the aqueous environment. nih.govcolostate.edu The degree of helicity and the balance between hydrophobicity and cationicity are critical factors that influence the antimicrobial potency and selectivity of these peptides. nih.gov
Characterization of the C-Terminal Disulfide Bridge (Rana Box Motif)
A hallmark feature of many brevinin peptides, including those in the brevinin-2 family, is the presence of a C-terminal "Rana box" motif. nih.govmdpi.com This motif consists of a disulfide bridge formed between two cysteine residues, creating a cyclic heptapeptide (B1575542) loop. nih.govmdpi.com The general consensus sequence for this motif is Cys-(Xaa)n-Cys, where 'Xaa' represents any amino acid and 'n' is typically 4 or 5. mdpi.comnih.gov
This disulfide bridge provides structural stability to the peptide. mdpi.com While initially thought to be essential for antimicrobial activity, studies on some brevinin peptides have shown that the removal of the Rana box does not always lead to a complete loss of function and can sometimes even enhance activity against certain microbes. nih.govmdpi.com However, modifications to the amino acids within the loop can significantly impact the peptide's biological activity. mdpi.com
Investigations into Structural Determinants of Biological Activity
The biological activity of this compound is intricately linked to its structural features. nih.gov Researchers have conducted numerous studies to understand how specific structural elements contribute to its antimicrobial and other biological functions.
Role of Specific Amino Acid Residues and Sequence Variations
The specific amino acid composition and sequence of this compound play a pivotal role in determining its biological activity. nih.govmdpi.com The presence of cationic (positively charged) amino acids, such as lysine, is a common feature of AMPs and facilitates the initial electrostatic interaction with the negatively charged surfaces of bacterial membranes. nih.govnih.gov
Influence of Peptide Conformation on Functional Selectivity
The three-dimensional conformation of this compound is a key determinant of its functional selectivity, meaning its ability to target microbial cells over host cells. nih.gov The amphipathic α-helical conformation allows the peptide to preferentially interact with the specific lipid compositions of bacterial membranes.
The stability and orientation of the α-helix upon membrane binding are critical for its disruptive action. nih.gov The "carpet-like" and "barrel-stave" models are two proposed mechanisms by which these peptides disrupt membranes. nih.gov In the carpet-like model, the peptides accumulate on the membrane surface and disrupt it once a threshold concentration is reached, while in the barrel-stave model, the peptides insert into the membrane to form pores. nih.gov The specific mechanism employed can be influenced by the peptide's conformation and the properties of the target membrane.
Rational Design and Synthesis of this compound Analogues
The understanding of the structure-activity relationships of brevinin peptides has paved the way for the rational design and synthesis of analogues with improved properties. nih.govresearchgate.net The goal of this research is often to create peptides with enhanced antimicrobial potency, a broader spectrum of activity, and reduced toxicity to host cells. nih.govnih.govnih.gov
By systematically modifying the amino acid sequence, researchers can fine-tune the peptide's properties. researchgate.net For example, substitutions can be made to increase the net positive charge, optimize the hydrophobicity, or stabilize the α-helical conformation. nih.gov Truncated versions of brevinin peptides, where parts of the sequence are removed, have also been synthesized to identify the minimal active domain and to create smaller, potentially more cost-effective therapeutic agents. mdpi.com The synthesis of these analogues is typically achieved through solid-phase peptide synthesis. nih.gov
Strategies for Peptide Modification (e.g., D-amino acid incorporation, cyclization)
Peptide modification is a key strategy for enhancing the therapeutic potential of natural antimicrobial peptides (AMPs) like this compound. The goals of such modifications are typically to improve stability against enzymatic degradation (proteolysis), modulate biological activity, and reduce toxicity towards host cells, such as hemolytic activity. mdpi.comresearchgate.net While specific studies detailing the modification of this compound through D-amino acid incorporation or cyclization are not prominent in the available scientific literature, research on the closely related peptide, Brevinin-2R, provides critical insights into how these strategies affect the structure and function of Brevinin-2 family members. tums.ac.irtums.ac.ir
Brevinin-2R is a 25-amino acid peptide originally isolated from the frog Rana ridibunda. tums.ac.ir Its structural and functional analogues have been synthesized to investigate the impact of specific modifications.
D-Amino Acid Incorporation
The substitution of naturally occurring L-amino acids with their non-natural D-enantiomers is a widely used technique to increase peptide stability. mdpi.com Proteolytic enzymes, which are stereospecific, are generally unable to cleave peptide bonds involving D-amino acids, thus prolonging the peptide's half-life.
In a study of Brevinin-2R, a diastereomeric analogue, named BR-D, was synthesized with D-amino acid substitutions. tums.ac.ir This modification had a profound effect on the peptide's properties:
Proteolytic Stability: The BR-D analogue demonstrated significantly enhanced stability against the enzyme trypsin. After four hours of incubation, the diastereomer retained 90% of its antimicrobial activity, whereas the parent Brevinin-2R peptide's activity was reduced to just 20%. tums.ac.ir
Biological Activity: The incorporation of D-amino acids resulted in lower antimicrobial activity compared to the native Brevinin-2R. tums.ac.ir Minimum Inhibitory Concentration (MIC) values for BR-D were higher against all tested bacterial strains. tums.ac.ir
Hemolytic Activity: While Brevinin-2R shows low hemolytic activity, the BR-D analogue showed no hemolytic activity at concentrations up to 400 µg/ml. tums.ac.irtums.ac.ir
Cyclization
Cyclization, the process of forming a peptide loop through a covalent bond, is another strategy to confer conformational rigidity and improve stability. researchgate.net For Brevinin-2R, a cyclic analogue (BR-C) was synthesized by linking the N-terminus to the C-terminus. tums.ac.ir
Proteolytic Stability: The cyclic BR-C analogue also showed improved resistance to trypsin degradation compared to the linear parent peptide. It retained 60% of its antimicrobial activity after four hours, a threefold improvement over the native Brevinin-2R. tums.ac.ir
Biological Activity: Similar to the D-amino acid analogue, the cyclized peptide exhibited reduced antimicrobial potency against the tested Gram-positive and Gram-negative bacteria. tums.ac.ir
Hemolytic Activity: The cyclized BR-C peptide was also found to be non-hemolytic at high concentrations. tums.ac.irtums.ac.ir
The research on Brevinin-2R analogues demonstrates a clear trade-off between stability and bioactivity. While both D-amino acid incorporation and cyclization successfully enhanced resistance to proteolysis and eliminated hemolytic activity, they also diminished the peptide's antimicrobial potency. tums.ac.ir These findings suggest that a delicate balance between hydrophobicity, α-helicity, and structural flexibility is crucial for the peptide's function, and that modifications must be carefully designed to optimize therapeutic properties. tums.ac.irtums.ac.ir
Research Findings on Brevinin-2R Analogues
The following tables summarize the comparative data from studies on Brevinin-2R and its modified analogues.
Table 1: Antimicrobial Activity (MIC, µg/ml) of Brevinin-2R and Analogues
This interactive table details the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of various bacterial strains.
| Peptide | S. aureus | MRSA | B. cereus | E. coli | K. pneumoniae | P. aeruginosa |
| Brevinin-2R | 12.5 | 12.5 | 6.25 | 50 | 50 | 100 |
| BR-D (D-amino acid) | 50 | 50 | 25 | 100 | 100 | 200 |
| BR-C (Cyclic) | 50 | 50 | 25 | 50 | 100 | 100 |
| Data sourced from J Med Bacteriol. tums.ac.ir |
Table 2: Stability and Hemolytic Activity of Brevinin-2R and Analogues
This interactive table compares the proteolytic stability and hemolytic potential of the peptides.
| Peptide | Proteolytic Stability (% Residual Activity after 4h) | Hemolytic Activity (at 400 µg/ml) |
| Brevinin-2R | 20% | Low |
| BR-D (D-amino acid) | 90% | None |
| BR-C (Cyclic) | 60% | None |
| Data sourced from J Med Bacteriol. tums.ac.irtums.ac.ir |
Biological Activities and Functional Characterization
Antimicrobial Spectrum and Potency
Brevinin-2RTa exhibits a broad spectrum of antimicrobial activity, effectively targeting Gram-positive and Gram-negative bacteria, as well as fungi. nih.govcnjournals.com
Activity Against Gram-Positive Bacteria
This compound has demonstrated notable efficacy against several Gram-positive bacteria. These include Staphylococcus aureus, a common cause of skin and soft tissue infections; Micrococcus luteus, an environmental bacterium; and Bacillus subtilis, a soil-dwelling organism. nih.gov The brevinin-2 (B1175259) family of peptides, to which this compound belongs, is recognized for its significant inhibitory effects against Gram-positive bacteria. mdpi.com Some members of the brevinin-2 family have shown inhibitory activity against S. aureus with Minimum Inhibitory Concentrations (MICs) of less than 10 mmol/L. mdpi.combiomedres.us
Activity Against Gram-Negative Bacteria
The peptide also displays potent activity against a range of Gram-negative bacteria. nih.govresearchgate.net This includes common pathogens such as Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium, and Klebsiella pneumoniae. nih.govresearchgate.net Additionally, brevinin-2 family peptides have shown activity against Helicobacter pylori. The brevinin-2 family is known for its strong antibacterial action against E. coli. researchgate.net Some brevinin-2 peptides have demonstrated inhibitory activity against E. coli at MICs below 10 mmol/L. mdpi.combiomedres.us Furthermore, a novel brevinin-2 peptide, Brevinin-2Ta, has been shown to effectively restrain Klebsiella pneumoniae infections in animal models. nih.govnih.govoncotarget.com
Antifungal Activity
This compound's antimicrobial capabilities extend to fungi. It has shown activity against pathogenic yeasts such as Candida albicans and Candida tropicalis. nih.gov The brevinin-2 family of peptides is known to possess strong antifungal activity against C. albicans. researchgate.net Some members of this family have demonstrated inhibitory activity against this fungus at MICs below 10 mmol/L. mdpi.combiomedres.us
Efficacy Against Multidrug-Resistant Microorganisms
A significant aspect of this compound's therapeutic potential lies in its effectiveness against multidrug-resistant (MDR) microorganisms. nih.govcnjournals.com Cationic peptides from the brevinin family have demonstrated antimicrobial effects against several MDR microbes. nih.gov The emergence of antibiotic-resistant bacterial strains, such as Acinetobacter baumannii and Klebsiella pneumoniae, poses a serious public health threat. nih.govfrontiersin.orgjournalsajrm.com Brevinin-2 related peptides have shown potent inhibitory activity against nosocomial isolates of multidrug-resistant Acinetobacter baumannii. nih.gov Furthermore, peptides from the brevinin-2 family have been found to be effective against multidrug-resistant bacteria. mdpi.com
Impact of Environmental Factors on Antimicrobial Efficacy
The effectiveness of antimicrobial peptides can be influenced by various environmental factors. For instance, the activity of some brevinin-2 peptides is unaffected by NaCl concentrations up to 200 mM. researchgate.net However, environmental factors can also contribute to the development and spread of antibiotic resistance. chalmers.se Water, for example, can act as a vector for the spread of antimicrobial resistance. weforum.org The presence of organic matter and specific ions in the environment can also modulate the activity of antimicrobial peptides.
Anticancer Properties
Beyond its antimicrobial actions, this compound has also been investigated for its potential as an anticancer agent. frontiersin.org Research has shown that some members of the brevinin family, such as Brevinin-2R, exhibit cytotoxic effects against various cancer cell lines. nih.gov This peptide has been shown to kill different tumor cells, including Jurkat (T-cell leukemia), BJAB (B-cell lymphoma), MCF-7 (breast adenocarcinoma), L929 (fibrosarcoma), and A549 (lung carcinoma), at concentrations of 1–10 μg/ml. nih.gov Studies on Brevinin-2R and its derivatives have indicated significant anticancer activities in vitro on both MCF-7 and A549 cancer cells. researchgate.net These findings suggest that Brevinin-2R and its analogues have the potential to be developed as novel compounds for cancer therapy. researchgate.netresearchgate.net The anticancer mechanism of some brevinins is thought to involve the modification of membrane properties, leading to cell death. nih.gov
Differential Cytotoxicity Towards Malignant Cell Lines
Brevinin-2R has demonstrated significant and selective cytotoxic activity against a range of malignant cell lines. nih.govnih.gov Research indicates that the peptide is effective in killing various tumor cells at concentrations between 1 and 10 μg/ml. nih.gov The spectrum of susceptible cancer cell lines includes Jurkat (T-cell leukemia), BJAB (B-cell lymphoma), MCF-7 (breast adenocarcinoma), L929 (fibrosarcoma), and A549 (lung carcinoma). nih.govnih.gov
Notably, the cytotoxicity of Brevinin-2R towards these cancer cells is reported to be higher than that of conventional chemotherapy drugs such as doxorubicin (B1662922) and cisplatin. nih.gov In contrast, the peptide exhibits a lower level of toxicity—approximately two times lower—towards normal, non-malignant cells, such as human CD3+ T cells and lung fibroblasts. nih.govnih.gov The breast cancer cell line MCF-7 has been identified as being particularly sensitive to Brevinin-2R. nih.gov A scrambled version of the peptide with a rearranged amino acid sequence showed no toxic effects on Jurkat, MCF-7, and L929 cells, confirming that the specific sequence of Brevinin-2R is crucial for its cytotoxic activity. nih.gov
Table 1: Cytotoxicity of Brevinin-2R against Various Cell Lines
| Cell Line | Type | Cytotoxicity | Reference |
|---|---|---|---|
| Jurkat | T-cell leukemia | High | nih.govnih.gov |
| BJAB | B-cell lymphoma | High | nih.govnih.gov |
| MCF-7 | Breast adenocarcinoma | High (most sensitive) | nih.govnih.gov |
| L929 | Fibrosarcoma | High | nih.govnih.gov |
| A549 | Lung carcinoma | High | nih.govnih.gov |
| Human T cells | Normal | Low | nih.gov |
| PBMCs | Normal | Low | nih.gov |
| Human lung fibroblasts | Normal | Low | nih.gov |
Mechanisms of Cancer Cell Destabilization and Death Induction
The primary mechanism of Brevinin-2R's anticancer action involves the modification of cell membrane properties, leading to destabilization and cell death. nih.gov This interaction is preferential for cancer cells due to their distinct outer membrane characteristics, such as a higher presence of negatively charged molecules like O-glycosylated mucins and phosphatidylserine (B164497), and an increased membrane surface area from a greater number of microvilli. nih.gov
Brevinin-2R induces cell death through a pathway that is independent of caspases, the key proteases in classical apoptosis. nih.govnih.gov Early indicators of its cytotoxic effect include a rapid decrease in the mitochondrial membrane potential (ΔΨm) and a reduction in total cellular ATP levels. nih.govnih.gov The peptide also triggers an increase in reactive oxygen species (ROS) production. nih.gov
A significant aspect of its mechanism is the interaction with the lysosomal compartment of the cancer cell. nih.govnih.gov Brevinin-2R causes lysosomal membrane permeabilization, leading to the leakage of lysosomal proteases, such as cathepsin-B and cathepsin-L, into the cytosol. nih.govnih.gov This lysosomal damage is a critical step in the cell death process. The detection of autophagosomes following treatment suggests that Brevinin-2R-induced cell death also involves autophagy-like processes. nih.govnih.gov This complex mechanism is described as the activation of the lysosomal-mitochondrial death pathway. nih.gov
Immunomodulatory Effects
Brevinin-2R and related peptides from the brevinin family have been shown to modulate the release of cytokines involved in inflammation. Antimicrobial peptides can influence immune and inflammatory processes through the production of defensive molecules. medilam.ac.irmedilam.ac.ir Studies on Brevinin-2R have shown that it can increase the expression of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in human liver carcinoma (HepG2) cells in a dose-dependent manner. medilam.ac.irmedilam.ac.ir Similarly, treatment of lung cancer cells (A549) with Brevinin-2R led to an increased expression of IL-1β. medilam.ac.ir Other peptides in the brevinin family, such as Brevinin-2GU, have been found to reduce the release of Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) from stimulated peripheral blood mononuclear cells. nih.gov
Research into the broader brevinin family indicates an influence on anti-inflammatory cytokine production. A related peptide, B2RP-ERa, significantly increased the secretion of the anti-inflammatory cytokines Transforming Growth Factor-beta (TGF-β), Interleukin-4 (IL-4), and Interleukin-10 (IL-10) from peripheral blood mononuclear cells. nih.gov This suggests a potential therapeutic role for these types of peptides in regulating anti-inflammatory responses. nih.gov
The innate immune system is a crucial defense mechanism, and its pathways can be modulated by brevinin peptides. In the model organism Caenorhabditis elegans, the DAF-2/DAF-16 signaling pathway is a key regulator of both aging and innate immunity. mdpi.comnih.gov Studies using peptides from the Brevinin-2 family, such as Brevinin-2ISb, have shown that these peptides can activate the DAF-2/DAF-16 pathway. mdpi.comresearchgate.net This activation leads to the increased expression of antimicrobial genes, including lys-7, which enhances the nematode's resistance to pathogens like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.commednexus.org These findings suggest that brevinin peptides can bolster host defense by modulating evolutionarily conserved innate immune pathways. researchgate.net
Cell-Penetrating Peptide (CPP) Characteristics
Brevinin-2R possesses the characteristics of a cell-penetrating peptide (CPP), a class of peptides capable of traversing cellular membranes to deliver molecular cargo. nih.gov Bioinformatic analysis reveals that Brevinin-2R is a cationic peptide with a net positive charge and an alpha-helical structure. nih.govresearchgate.net
Its ability to function as a CPP has been demonstrated by its successful delivery of cargo proteins, such as β-galactosidase and Green Fluorescent Protein (GFP), into HeLa cells with high efficiency. nih.govresearchgate.net The primary mechanism for cellular entry appears to be through endocytosis. nih.govresearchgate.net This property, combined with its relatively low cytotoxicity to normal cells, suggests that Brevinin-2R could be utilized as a natural-origin CPP for the intracellular delivery of therapeutic biomolecules. nih.govresearchgate.net
Biological and Functional Profile of this compound
This compound, also known as Brevinin-2R, is an antimicrobial peptide isolated from the skin secretions of the marsh frog, Rana ridibunda. nih.govresearchgate.net As a member of the brevinin superfamily, it demonstrates a range of biological activities that are the subject of ongoing scientific investigation. This article details the functional characteristics of this compound, focusing on its capabilities in intracellular delivery, cellular entry mechanisms, and its influence on insulin (B600854) secretion, inflammation, and wound healing.
Influence on Anti-Inflammatory Cytokine Secretion (e.g., TGF-β, IL-4, IL-10)
This compound has been identified as a cell-penetrating peptide (CPP), a class of peptides capable of traversing the plasma membrane of cells and delivering various molecular cargoes internally. researchgate.net This capability is crucial for potential therapeutic applications where intracellular targets must be reached.
Research into its efficacy as a CPP has shown that this compound can efficiently transport functional proteins into cells. In studies using HeLa cells, the peptide was evaluated for its ability to deliver two different protein cargos. The results demonstrated a significant level of intracellular delivery for both, highlighting its potential as a natural-origin CPP. researchgate.net The efficiency of delivery was found to be cargo-dependent.
| Protein Cargo | Delivery Efficacy | Reference |
|---|---|---|
| Green Fluorescent Protein (GFP) | 90% | researchgate.net |
| β-galactosidase | 21% | researchgate.net |
The mechanism by which this compound enters cells has been investigated to understand its function as a CPP. Studies indicate that the peptide utilizes endocytic pathways for cellular entry. researchgate.net Endocytosis is a process where cells absorb molecules by engulfing them. This was determined by experiments where endocytic pathways were inhibited by lowering the temperature to 4°C, which subsequently reduced the uptake of the peptide and its cargo. researchgate.net Further investigation shows that after entering the cell, Brevinin-2R interacts with the lysosomal compartment, which can lead to lysosomal damage. nih.gov
A notable activity identified for the brevinin superfamily of peptides is the stimulation of insulin release. nih.gov This function has been primarily characterized using the rat BRIN-BD11 clonal pancreatic β-cell line, a standard model for studying insulin secretagogues. nih.govresearchgate.net While direct studies on this compound are limited, extensive research on closely related brevinin peptides demonstrates potent, concentration-dependent insulin-releasing activity. nih.govthieme-connect.com
For instance, Brevinin-2-related peptide (B2RP) and Brevinin-1CBb have been shown to significantly stimulate insulin secretion from BRIN-BD11 cells. nih.govthieme-connect.com The performance of these peptides was found to be comparable to that of established insulinotropic peptides like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) under the same experimental conditions. nih.gov
| Peptide | Concentration | Insulin Release (% of Basal Rate) | Reference |
|---|---|---|---|
| Brevinin-1CBb | 1 µM | 269% | nih.gov |
| 3 µM | 285% (Maximum Response) | nih.gov | |
| Brevinin-2-related peptide (B2RP) | 1 µM | 148% | nih.govthieme-connect.com |
| 3 µM | 222% (Maximum Response) | nih.govthieme-connect.com |
This compound exhibits complex immunomodulatory effects that can be either pro-inflammatory or anti-inflammatory depending on the experimental model.
In a study using human liver carcinoma cells (HepG2), Brevinin-2R was shown to induce the expression of pro-inflammatory cytokines. medilam.ac.irmedilam.ac.ir Treatment with the peptide led to a dose-dependent increase in the gene expression of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). medilam.ac.irmedilam.ac.ir
Conversely, other peptides from the Brevinin-2 family have demonstrated clear anti-inflammatory properties. Brevinin-2MP was found to significantly inhibit the production of pro-inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and IL-6 in lipopolysaccharide-stimulated RAW 264.7 macrophage cells. nih.gov Similarly, Brevinin-2GU and B2RP-ERa reduced the release of TNF-α from peripheral blood mononuclear cells stimulated with Concanavalin A. nih.gov B2RP-ERa also increased the secretion of anti-inflammatory cytokines such as TGF-β, IL-4, and IL-10. nih.gov A related peptide, Brevinin-2Ta, effectively inhibited inflammatory responses in an in vivo preclinical model of wound infection in Sprague-Dawley rats.
Peptides within the Brevinin-2 family have been found to promote wound healing in preclinical studies. Research on Brevinin-2Ta, a closely related peptide, demonstrated its effectiveness in a full-thickness skin wound model in Sprague-Dawley rats infected with Klebsiella pneumoniae. In this in vivo model, B-2Ta not only restrained the bacterial infection but also accelerated the wound healing process over a 14-day period. The peptide was observed to enhance both epithelial migration and angiogenesis (the formation of new blood vessels), which are critical stages in the repair of damaged tissue.
Molecular Mechanisms of Action
Membrane Interaction and Permeabilization
The initial and most critical step in the activity of Brevinin-2RTa and related peptides is the disruption of the target cell's plasma membrane. This process is governed by a combination of electrostatic and hydrophobic forces, leading to membrane destabilization through established models of peptide-lipid interaction.
The bioactivity of antimicrobial peptides like this compound is largely determined by their structural features, specifically their cationicity and hydrophobicity. researchgate.net The presence of cationic amino acid residues facilitates the initial electrostatic attraction between the peptide and the negatively charged components of microbial and cancer cell membranes. researchgate.netimrpress.com These target membranes often have a higher abundance of anionic phospholipids (B1166683), such as phosphatidylserine (B164497) and O-glycosylated mucins, compared to the membranes of normal eukaryotic cells, which contributes to the peptide's selectivity. nih.gov
Following this initial electrostatic binding, hydrophobic interactions become the primary driver for the peptide's insertion into the lipid bilayer. nih.govucsd.edu The hydrophobic amino acid residues on the peptide interact with the lipid core of the membrane, a process that is crucial for subsequent membrane perturbation. researchgate.netnih.gov The interplay between these two forces tunes the peptide's binding kinetics; electrostatic interactions are dominant in retaining the peptide on the membrane surface, while hydrophobic interactions are the main force driving its association and insertion into the membrane. nih.govucsd.edu
| Interaction Type | Role in Membrane Binding | Key Molecular Drivers |
| Electrostatic | Initial attraction and retention of the peptide on the membrane surface. nih.govucsd.edu | Cationic amino acid residues (e.g., Lysine) on the peptide are attracted to anionic phospholipids on the target cell membrane. nih.govresearchgate.net |
| Hydrophobic | Drives the insertion of the peptide into the lipid bilayer core. nih.govillinois.edu | Hydrophobic residues on the peptide interact with the nonpolar lipid tails within the membrane. researchgate.netillinois.edu |
Once this compound is associated with the membrane, it is believed to disrupt its integrity through one of several proposed mechanisms. The two most widely accepted models for amphipathic α-helical peptides are the "barrel-stave" and "carpet-like" models. nih.govresearchgate.net
Barrel-Stave Model : In this model, several peptide molecules insert into the membrane and aggregate to form a transmembrane pore or channel. The hydrophobic surfaces of the peptides align with the lipid core of the membrane, while their hydrophilic surfaces face inward, creating a water-filled channel. nih.govresearchgate.net This pore allows for the unregulated passage of ions and water, disrupting the cell's osmotic balance and leading to lysis.
Carpet-Like Model : This model proposes that the peptides accumulate on the surface of the membrane, aligning parallel to the lipid bilayer, much like a carpet. nih.govresearchgate.net This accumulation disrupts the membrane's curvature and tension. Once a threshold concentration is reached, the peptides cause a detergent-like effect, leading to the formation of transient pores or the complete disintegration of the membrane into micelle-like structures. nih.gov
| Model | Mechanism of Action | Consequence for Membrane |
| Barrel-Stave | Peptides oligomerize to form a stable, barrel-shaped transmembrane pore. nih.govresearchgate.net | Formation of a hydrophilic channel, leading to leakage of cellular contents and osmotic instability. nih.gov |
| Carpet-Like | Peptides accumulate on the membrane surface, disrupting lipid packing and causing detergent-like micellization at high concentrations. nih.govresearchgate.net | Non-specific membrane disruption, loss of barrier function, and eventual membrane dissolution. nih.gov |
The membrane-disrupting activity of brevinin peptides is supported by direct microscopic observation. Scanning electron microscopy has been used to demonstrate that related peptides, such as Brevinin-2PN and Brevinin-2SSb, induce clear morphological abnormalities on the surface of various pathogens. researchgate.net Further evidence comes from transmission electron microscopy studies, which can visualize alterations in the ultrastructure of bacterial cells, including damage to both the outer and inner membranes, following peptide treatment. mdpi.com This direct visual evidence confirms that these peptides cause significant physical damage to the cell envelope, consistent with the proposed mechanisms of membrane permeabilization. researchgate.netmdpi.com
Proposed Models of Membrane Disruption (e.g., Barrel-Stave, Carpet-Like)
Intracellular Targets and Signaling Pathways
Beyond direct membrane lysis, the activity of brevinin peptides, particularly Brevinin-2R, extends to intracellular targets, initiating signaling pathways that contribute to cell death. nih.govnih.gov This is especially relevant in its action against cancer cells, where the peptide can trigger programmed cell death mechanisms by targeting mitochondria and lysosomes. nih.gov
A key intracellular effect of Brevinin-2R is the disruption of mitochondrial function. nih.gov Studies on various cancer cell lines have shown that treatment with the peptide leads to a rapid decrease in the mitochondrial membrane potential (ΔΨm). nih.govnih.gov The mitochondrial membrane potential is crucial for ATP synthesis via oxidative phosphorylation. biorxiv.orgnih.gov Consequently, the disruption of ΔΨm results in a significant and very early drop in total cellular ATP levels. nih.govnih.gov This depletion of cellular energy contributes significantly to the peptide's cytotoxic effects. nih.gov
| Cell Line | Peptide | Observed Effect on Mitochondria | Reference |
| Jurkat (T-cell leukemia) | Brevinin-2R | Decrease in mitochondrial membrane potential (ΔΨm) and total ATP content. | nih.gov |
| L929 (Fibrosarcoma) | Brevinin-2R | Decrease in mitochondrial membrane potential (ΔΨm) and total ATP content. | nih.gov |
| MCF-7 (Breast adenocarcinoma) | Brevinin-2R | Decrease in mitochondrial membrane potential (ΔΨm) and total ATP content. | nih.gov |
In addition to targeting mitochondria, Brevinin-2R has been found to interact directly with the lysosomal compartment. nih.govnih.gov This interaction leads to lysosomal membrane permeabilization (LMP), a process where the integrity of the lysosomal membrane is compromised. nih.govnih.gov The consequence of LMP is the leakage of lysosomal contents, including potent hydrolytic enzymes like cathepsins, into the cytosol. nih.govmdpi.com
Once in the cytosol, these cathepsins can cleave various substrates, triggering cell death pathways. nih.govmdpi.com For instance, the release of Cathepsin B into the cytosol following Brevinin-2R treatment has been observed. nih.gov This leakage can amplify apoptotic signals; for example, cathepsins released into the cytosol can damage adjacent mitochondria, further contributing to the collapse of the mitochondrial membrane potential and hastening cell death. nih.govmdpi.com The ability of Brevinin-2R to induce this lysosomal-mitochondrial death pathway represents a distinct and potent mechanism of its action. nih.gov
Induction of Autophagy Processes
Autophagy is a cellular process for degrading and recycling cellular components, which can be a survival mechanism or a form of programmed cell death. dntb.gov.uafrontiersin.org While direct studies on this compound's role in autophagy are limited, research on the highly homologous peptide Brevinin-2R provides significant insights. Studies on Brevinin-2R demonstrate that its cytotoxic effects on cancer cells involve the induction of autophagy. frontiersin.org This process is characterized by marked cytoplasmic vacuolization and the formation of double-membraned vesicles known as autophagosomes, which sequester portions of the cytoplasm. frontiersin.org This activation of autophagy is considered a component of the peptide's cell-killing mechanism. frontiersin.org In a broader context, various stimuli, including some therapeutic compounds and conditions of cellular stress, are known to induce autophagy, marked by the conversion of the protein LC3-I to LC3-II. dntb.gov.uaasm.org
Research on the related peptide Brevinin-2R has shown that it triggers cell death that involves autophagy-like characteristics. frontiersin.org This suggests that peptides in this family can harness the cell's own degradation machinery to exert their effects.
Table 1: Research Findings on Brevinin-2R-Induced Cellular Processes
| Finding | Observation in Brevinin-2R Treated Cells | Implication | Citation |
| Cellular Morphology | Marked cytoplasmic vacuolization | Suggests massive internal disruption and stress | frontiersin.org |
| Organelle Disruption | Disintegration of the Endoplasmic Reticulum (ER) | Indicates severe cellular stress, a known trigger for autophagy | frontiersin.org |
| Autophagosome Formation | Detection of autophagosomes | Direct evidence of autophagy induction | frontiersin.org |
Involvement in Caspase-Independent Cell Death Mechanisms
Programmed cell death can occur through pathways that are dependent or independent of caspases, a family of protease enzymes central to classical apoptosis. researchgate.net There is compelling evidence that members of the brevinin family can induce cell death without relying on caspase activation.
Specifically, the cytotoxic action of Brevinin-2R against cancer cells operates through a distinct mechanism that is not sensitive to caspase inhibitors. frontiersin.org Research showed that cell death induced by Brevinin-2R could not be effectively blocked by a broad-spectrum caspase inhibitor, and the processing and activation of key executioner caspases (caspase-3, -8, and -9) were not detected. frontiersin.org This points toward a caspase-independent pathway. This cell death mechanism involves the lysosomal-mitochondrial pathway, where lysosomal enzymes like cathepsins are released, triggering mitochondrial dysfunction and cell death without the hallmarks of classical apoptosis. frontiersin.orgfrontiersin.org This alternative route of programmed cell death is significant, as many cancer cells develop resistance to therapies that rely on caspase-dependent apoptosis. researchgate.net The process involves the release of other mitochondrial proteins, such as apoptosis-inducing factor (AIF), which can translocate to the nucleus and cause DNA fragmentation. researchgate.netfrontiersin.org
Table 2: Evidence for Caspase-Independent Cell Death by Brevinin-2R
| Experimental Evidence | Result | Conclusion | Citation |
| Caspase Inhibition | A broad-spectrum caspase inhibitor (zVAD-fmk) did not efficiently block Brevinin-2R-triggered cell death. | The cell death pathway is not reliant on caspase activity. | frontiersin.org |
| Caspase Activation Assay | No processing or activation of caspase-3, -8, or -9 was detected in treated cells. | The classical caspase cascade is not initiated by the peptide. | frontiersin.org |
| Key Cellular Events | Cell death involves lysosomal membrane permeabilization and is prevented by inhibitors of cathepsins. | The mechanism is dependent on lysosomal proteases, a hallmark of some caspase-independent pathways. | frontiersin.org |
Interaction with Toll-like Receptor (TLR) Pathways
Toll-like receptors (TLRs) are key proteins in the innate immune system that recognize molecular patterns associated with pathogens and cellular damage. nih.govfrontiersin.orgnih.gov Upon activation, TLRs trigger signaling cascades that lead to the production of inflammatory cytokines and other immune mediators. nih.goviastate.edu While direct experimental data on the interaction between this compound and TLR pathways is not available in the reviewed literature, the broader class of antimicrobial peptides (AMPs) is known to modulate TLR signaling. frontiersin.orgiastate.eduassaygenie.com
AMPs can act as immunomodulators, with effects that can be either pro-inflammatory or anti-inflammatory, often mediated through TLRs. nih.govassaygenie.com For instance, some AMPs can bind to pathogen-associated molecules like lipopolysaccharide (LPS) and either neutralize them or present them to TLR4, thereby modulating the immune response. frontiersin.org Other AMPs can form complexes with host nucleic acids, which are then recognized by endosomal TLRs like TLR7, TLR8, and TLR9, leading to an amplified inflammatory response. nih.gov The interaction between TLRs and their ligands typically involves the recruitment of adaptor proteins like MyD88 or TRIF, which initiate downstream signaling leading to the activation of transcription factors such as NF-κB. nih.goviastate.edu Given these established roles for AMPs, it is plausible that this compound may also interact with and modulate TLR signaling pathways, but specific studies are required to confirm this.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, stress responses, and apoptosis. creativebiolabs.netmdpi.com The pathway consists of several tiers of protein kinases, including ERK, JNK, and p38 MAPKs. researchgate.netcreativebiolabs.net
There is no specific research in the provided results detailing the direct modulation of MAPK signaling by this compound. However, it is well-established that antimicrobial peptides as a class can influence this pathway. jst.go.jpasm.orgamegroups.orgplos.org The activation of TLRs by pathogens or AMP-ligand complexes often leads to the subsequent activation of MAPK pathways as part of the downstream signaling. amegroups.org For example, some AMPs have been shown to induce cytokine and chemokine production in immune cells through the activation of ERK, JNK, and p38. jst.go.jpplos.org This activation is often a key part of the peptide's immunomodulatory function. asm.org In some contexts, AMPs can inhibit apoptosis induced by inflammatory signals like TNF-α by suppressing the activation of the p38 MAPK pathway. plos.org The ability of various AMPs to either activate or suppress different branches of the MAPK cascade highlights their functional versatility. asm.org Therefore, while a direct link for this compound has not been shown, its potential to modulate MAPK signaling is high, based on the activities of other host defense peptides.
Advanced Research Methodologies Applied in Brevinin 2rta Studies
Peptide Isolation and Purification
The initial challenge in studying Brevinin-2RTa is to isolate it from the complex mixture of bioactive molecules present in amphibian skin secretions. This is accomplished through a multi-step process involving careful collection, initial processing, and advanced separation techniques.
The primary source material for this compound is the skin secretion of ranid frogs. ijcmas.come-fas.org The collection process is typically designed to be non-lethal, involving mild stimulation to induce the release of granular gland contents. A common method involves briefly exposing the amphibian to a mild stressor, such as chloroform (B151607) vapor, to trigger the secretion. ijcmas.com
Once secreted, the peptide-rich substance is carefully washed from the frog's skin using a saline solution, often containing agents like EDTA to inhibit enzymatic degradation. ijcmas.com The resulting solution is then subjected to centrifugation to remove insoluble debris and particulate matter. ijcmas.com This crude extract, containing a diverse array of peptides and proteins, serves as the starting material for the subsequent purification steps. In the specific case of this compound, its identification was achieved by screening a skin-derived cDNA library from the Amolops ricketti frog. capes.gov.brnih.gov
Chromatography is a fundamental biophysical technique used to separate the components of a mixture. journalagent.com In the purification of this compound, a combination of chromatographic methods is employed to achieve high purity.
Gel Filtration Chromatography: This technique, also known as size-exclusion chromatography, is often used as an initial purification step. libretexts.orgthermofisher.com The crude peptide extract is passed through a column packed with porous beads. nottingham.ac.ukedvotek.com Molecules separate based on their size; larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. libretexts.orghuji.ac.il Smaller molecules, like peptides of the Brevinin family, can diffuse into the pores, taking a longer path and eluting later. libretexts.org This method effectively separates the peptides from larger proteins and other macromolecules in the initial extract. thermofisher.comespublisher.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Following initial fractionation, RP-HPLC is the gold standard for the high-resolution purification of peptides like this compound. nih.govmdpi.comfrontiersin.org This technique separates molecules based on their hydrophobicity. journalagent.com The sample is introduced into a column containing a non-polar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is then passed through the column. frontiersin.org By gradually increasing the concentration of the organic solvent, molecules are eluted in order of increasing hydrophobicity. This method is highly effective for separating peptides with very similar properties, yielding a highly purified sample of this compound suitable for structural analysis. nih.govresearchgate.net
| Technique | Principle of Separation | Purpose in this compound Workflow |
| Gel Filtration Chromatography | Molecular size and shape (hydrodynamic radius) libretexts.orghuji.ac.il | Initial fractionation of crude skin secretion to separate peptides from larger proteins. espublisher.com |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity journalagent.com | High-resolution purification of this compound from other peptides and contaminants. nih.govmdpi.com |
Skin Secretion Collection and Processing
Structural Characterization Techniques
Once a pure sample of this compound is obtained, its structure must be determined at both the primary (amino acid sequence) and secondary (local folding) levels.
Mass spectrometry (MS) is an indispensable tool for determining the primary structure of a peptide. epfl.chnih.gov It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise molecular weight determination. epfl.ch For this compound, the approach is often coupled with liquid chromatography in a technique known as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). nih.govijcmas.comnih.gov
In this process, the purified peptide is fragmented, and the masses of the resulting fragments are measured. By analyzing the mass differences between the fragments, the amino acid sequence can be deduced de novo or confirmed against a sequence predicted from cDNA. nih.govnih.gov This was the approach used to confirm the primary amino acid sequence of this compound as GLMSTLKDFGKTAAKEIAQSLLSTASCKLAKTC. capes.gov.br The high accuracy of mass spectrometry provides unambiguous confirmation of the peptide's identity and molecular mass. nih.govcreative-proteomics.com
Circular Dichroism (CD) spectroscopy is a widely used method to investigate the secondary structure of peptides and proteins in solution. nih.gov This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. libretexts.org The resulting CD spectrum provides a signature of the peptide's predominant secondary structure elements.
For peptides belonging to the brevinin family, an alpha-helical conformation is common. researchgate.netnih.gov An alpha-helical structure is characterized in a CD spectrum by distinct negative bands at approximately 222 nm and 208 nm, and a strong positive band at around 193 nm. libretexts.org By analyzing the CD spectrum of this compound, researchers can estimate the percentage of the peptide that is folded into an α-helix, β-sheet, or random coil, providing crucial insight into its three-dimensional shape. nih.govnih.gov
| Technique | Information Yielded | Principle |
| LC-MS/MS | Amino acid sequence and precise molecular mass. ijcmas.comnih.gov | Measures the mass-to-charge ratio of the intact peptide and its fragments to deduce the sequence. epfl.chnih.gov |
| Circular Dichroism (CD) | Secondary structure content (e.g., % α-helix, % β-sheet). nih.govnih.gov | Measures the differential absorption of circularly polarized light by the peptide's chiral backbone. libretexts.org |
Bioinformatics Tools for Sequence Homology and Structure Prediction
Computational tools are vital for analyzing and interpreting the experimental data gathered on this compound. Bioinformatics integrates biological data with computer science and statistics. ejosdr.com
The initial identification of this compound was made possible by cloning its precursor-encoding cDNA from a library and analyzing the translated open-reading frame. capes.gov.brnih.gov Following sequence elucidation by mass spectrometry, bioinformatics tools are used to compare the amino acid sequence of this compound against vast public databases. epfl.ch Sequence similarity search tools, such as BLAST (Basic Local Alignment Search Tool), can identify homologous peptides in other species, placing this compound within the broader context of the brevinin peptide family. rcsb.org
Spectroscopic Methods for Secondary Structure Determination (e.g., Circular Dichroism)
Functional Activity Assays (Non-Clinical)
The functional activities of this compound are evaluated through a variety of non-clinical assays that assess its antimicrobial efficacy, effects on mammalian cells, and its potential therapeutic applications. These assays provide crucial data on the peptide's biological properties and mechanisms of action.
In Vitro Microbial Sensitivity Testing (e.g., MIC Determination, Killing Kinetics)
The antimicrobial potency of this compound and its related peptides is primarily determined through in vitro microbial sensitivity testing. Key methodologies include the determination of the Minimum Inhibitory Concentration (MIC) and killing kinetics assays.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. idexx.co.uk This is a fundamental assay to quantify the antimicrobial efficacy of this compound against a panel of clinically relevant pathogens. The standard method involves a serial dilution of the peptide in a liquid growth medium, which is then inoculated with a standardized number of bacteria. dickwhitereferrals.com After an incubation period, the wells are visually inspected for turbidity, and the lowest concentration without visible growth is recorded as the MIC. idexx.co.ukdickwhitereferrals.com The agar (B569324) dilution method is an alternative approach where the antimicrobial agent is incorporated into the agar at various concentrations before the plates are inoculated with the test organisms. core.ac.uk
Published studies have reported the MIC values for this compound and its closely related analog, Brevinin-2RTb, against various microorganisms. For instance, this compound has demonstrated activity against Staphylococcus aureus with an MIC of 12.5 µM. researchgate.net
Interactive Table: Reported MIC Values for Brevinin-2 (B1175259) Family Peptides
| Peptide | Microorganism | MIC (µM) | Source |
|---|---|---|---|
| This compound | Staphylococcus aureus | 12.5 | researchgate.net |
| Brevinin-2Ta | Staphylococcus aureus | - | nih.govfrontiersin.org |
| Brevinin-2Ta | Escherichia coli | - | nih.govfrontiersin.org |
| Brevinin-2Ta | Candida albicans | - | nih.govfrontiersin.org |
| Brevinin-2PRa | Pseudomonas aeruginosa (clinical isolates) | 6-12 | researchgate.net |
Note: Specific MIC values for Brevinin-2Ta against S. aureus, E. coli, and C. albicans were mentioned as showing broad antimicrobial activity but the exact numerical values were not provided in the cited sources.
Killing Kinetics
Time-kill kinetic assays are performed to understand the dynamic interaction between an antimicrobial agent and a microbial population over time. emerypharma.com This assay helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. emerypharma.com The assay involves exposing a standardized inoculum of bacteria to the peptide at concentrations typically at, above, and below the MIC. biorxiv.org At specific time intervals, aliquots are removed, serially diluted, and plated on agar to determine the number of viable colony-forming units (CFUs). mdpi.com A significant reduction in CFUs, often defined as a ≥3-log10 (99.9%) decrease, indicates bactericidal activity. emerypharma.com For instance, studies on other brevinin peptides have shown rapid killing, with some completely eliminating bacteria like Candida albicans within 40 minutes at twice the MIC. mdpi.com The killing kinetics of Brevinin-2 peptides often demonstrate a rapid initial killing phase, followed by a slower decline or regrowth at sub-lethal concentrations. researchgate.netresearchgate.net
Cell-Based Assays for Cytotoxicity and Proliferation
To evaluate the potential of this compound as a therapeutic agent, it is crucial to assess its effects on mammalian cells. bmglabtech.com Cell-based assays are employed to determine the peptide's cytotoxicity (cell-killing ability) and its influence on cell proliferation. biocompare.com
Cytotoxicity Assays
Cytotoxicity assays measure the degree to which an agent is toxic to cells. biocompare.com A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses cell viability by measuring the metabolic activity of mitochondria. nih.gov Another approach is the lactate (B86563) dehydrogenase (LDH) assay, which quantifies the release of LDH from damaged cells, an indicator of membrane leakage and cytotoxicity. biocompare.com
Brevinin peptides are often evaluated for their hemolytic activity, which is their ability to lyse red blood cells. This compound and Brevinin-2RTb have been reported to have low hemolytic activity. researchgate.net Similarly, Brevinin-2R, another member of the family, shows no significant hemolytic activity even at high concentrations. nih.govresearchgate.net In contrast, some brevinin peptides exhibit higher toxicity against cancer cells compared to normal cells. nih.govnih.gov For example, Brevinin-2R was found to be more toxic to Jurkat (T-cell leukemia) and A549 (lung carcinoma) cells than to normal peripheral blood mononuclear cells (PBMCs) and human lung fibroblasts. nih.gov
Cell Proliferation Assays
Cell proliferation assays determine the effect of a substance on the ability of cells to divide and grow. biocompare.com These assays are particularly relevant for peptides being investigated for wound healing, as promoting the proliferation of skin cells like keratinocytes and fibroblasts is a desirable characteristic. frontiersin.org Methods to assess cell proliferation include the BrdU (Bromodeoxyuridine) assay, which detects active DNA synthesis, and cell tracking dyes that are diluted with each cell division. biocompare.com For example, the peptide Tiger17, which is also being studied for wound healing, significantly promoted the proliferation of keratinocytes (HaCaT cells) and human skin fibroblasts (HSFs). frontiersin.org
Molecular Assays for Gene Expression and Cytokine Analysis (e.g., RT-PCR, ELISA)
Molecular assays are utilized to investigate the mechanisms by which this compound exerts its effects at the molecular level, particularly in modulating gene expression and cytokine production, which are key components of the inflammatory and wound healing processes.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
Quantitative real-time RT-PCR (RT-qPCR) is a highly sensitive technique used to measure the expression levels of specific genes. unite.itthermofisher.comnih.gov The process involves isolating RNA from cells or tissues, reverse transcribing it into complementary DNA (cDNA), and then amplifying the cDNA with gene-specific primers in a real-time PCR instrument. nih.govgene-quantification.de The amount of amplified product is proportional to the initial amount of target mRNA, allowing for the quantification of gene expression. unite.it In the context of this compound research, RT-qPCR can be used to analyze the expression of genes involved in inflammation, cell migration, and tissue remodeling. For instance, studies on other wound-healing peptides have used RT-qPCR to measure the expression of growth factors. researchgate.net
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunological assay to detect and quantify proteins, such as cytokines, in a sample. nih.govbdbiosciences.com In a typical sandwich ELISA for cytokine analysis, a capture antibody specific for the target cytokine is coated onto a microplate well. bdbiosciences.comsignosisinc.com The sample is added, and any cytokine present binds to the capture antibody. A second, detection antibody (often biotin-conjugated) is then added, followed by an enzyme-linked streptavidin. nih.gov The addition of a substrate results in a color change, the intensity of which is proportional to the amount of cytokine present. signosisinc.com This method is used to assess the immunomodulatory effects of peptides like this compound by measuring the levels of pro-inflammatory and anti-inflammatory cytokines. For example, a study on Brevinin-2Ta showed a reduction in the inflammatory cytokine IL-10 in an infected wound model, suggesting it can relieve inflammation by targeting the bacterial infection. nih.govfrontiersin.org
In Vivo Animal Models for Therapeutic Efficacy (e.g., Wound Healing, Inflammation)
To evaluate the therapeutic potential of this compound in a living organism, in vivo animal models are employed. These models allow for the assessment of the peptide's efficacy in complex biological systems, such as in wound healing and inflammation.
Wound Healing Models
Animal models of wound healing are crucial for determining a peptide's ability to accelerate wound closure and improve tissue regeneration. scielo.br A common model is the full-thickness excisional wound model in rodents, such as rats or mice. frontiersin.orgscielo.br In this model, a circular piece of skin is surgically removed, and the wound is treated with the test peptide. The rate of wound closure is monitored over time, and tissue samples can be collected for histological analysis to assess re-epithelialization, granulation tissue formation, and collagen deposition. frontiersin.org For instance, Brevinin-2Ta has been shown to effectively restrain bacterial infection and promote wound closure in Klebsiella pneumoniae-infected wounds in Sprague-Dawley rats. nih.gov Similarly, Brevinin-2PN demonstrated significant wound-healing activity by accelerating the healing of scratches on human skin fibroblast cells. researchgate.net
Inflammation Models
In vivo models of inflammation are used to assess the anti-inflammatory properties of peptides. One such model is the carrageenan-induced paw edema model in rodents. nih.gov Injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema) and the infiltration of immune cells. nih.gov The anti-inflammatory effect of a peptide can be quantified by measuring the reduction in paw volume and by analyzing tissue for markers of inflammation, such as myeloperoxidase (MPO) activity, which is an indicator of neutrophil infiltration. nih.gov Studies on Brevinin-2Ta have shown that it can relieve inflammation in infected wounds, suggesting its potential as an anti-inflammatory agent. nih.govfrontiersin.org
Peptide Synthesis and Expression
The production of this compound and other peptides for research purposes relies on chemical synthesis or recombinant expression systems. Solid-phase peptide synthesis is a commonly used chemical method.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides in a laboratory setting. biotage.combachem.com This technique, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a resin. biotage.combachem.com
The process begins with the C-terminal amino acid attached to the resin. Each subsequent amino acid, with its N-terminus temporarily protected, is then coupled to the free N-terminus of the growing chain. bachem.com A key advantage of SPPS is that excess reagents and by-products can be easily removed by washing the resin, simplifying the purification process at each step. biotage.com The most common strategy is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry. nih.gov The Fmoc group protects the N-terminus and is removed with a mild base, while the side chains of the amino acids are protected with acid-labile groups. nih.gov Once the desired peptide sequence is assembled, it is cleaved from the resin and the side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA). biotage.com The final peptide is then purified, often using high-performance liquid chromatography (HPLC). tums.ac.ir This method has been successfully used to synthesize Brevinin-2R and its analogues. tums.ac.irtums.ac.ir
Recombinant Expression Systems (e.g., E. coli Fusion Proteins)
Large-scale production of antimicrobial peptides like this compound is often hindered by the low yields from natural sources and the high cost of chemical synthesis. nih.govnih.gov Recombinant DNA technology, particularly using Escherichia coli as an expression host, offers a cost-effective and scalable alternative. nih.govfrontiersin.org However, the direct expression of AMPs in bacteria can be toxic to the host and makes the peptide susceptible to degradation by host proteases. nih.govnih.gov
To circumvent these issues, this compound and other similar peptides are typically expressed as fusion proteins. nih.gov This strategy involves genetically fusing the peptide to a larger, more stable carrier protein, which masks the peptide's potential lethality and protects it from proteolytic breakdown. nih.gov While the specific recombinant expression of this compound has been initiated through the identification of its precursor from a cDNA library, the established methods for related brevinins, such as Brevinin-2R, serve as a direct blueprint. nih.gov
The general workflow involves cloning the synthetic gene of the peptide into an expression vector, such as pET32a(+), to be expressed as a fusion protein in an appropriate E. coli strain. nih.govfrontiersin.org Common fusion partners include Thioredoxin (Trx) and Glutathione S-transferase (GST).
Thioredoxin (Trx): A low-molecular-weight protein (~12 kDa) that is highly soluble and acts as a chaperone, promoting the correct folding and soluble expression of the fused peptide. nih.govnih.gov Brevinin-2R and Brevinin-2GU have been successfully expressed using a Trx fusion system, achieving high yields. nih.gov
Glutathione S-transferase (GST): Another widely used carrier protein that enhances solubility. nih.govnih.gov GST fusion proteins can be easily purified from the cell lysate using glutathione-affinity chromatography. nih.govfrontiersin.org
After expression and purification of the fusion protein, the carrier protein is cleaved off using a specific protease that recognizes a cleavage site engineered between the carrier and the peptide, releasing the mature and active this compound. nih.gov Optimization of expression conditions, such as temperature, induction time, and the concentration of the inducing agent (e.g., IPTG), is often necessary to maximize the yield of soluble fusion protein. neb.com
**Table 1: Common Fusion Protein Systems for Antimicrobial Peptide Expression in *E. coli***
| Fusion Partner | Key Advantages | Common Purification Method | Example Peptide Expressed |
|---|---|---|---|
| Thioredoxin (Trx) | High solubility, chaperone-like activity. nih.govnih.gov | Ni²+ -chelating chromatography (if His-tagged). nih.gov | Brevinin-2R, Brevinin-2GU. nih.gov |
| Glutathione S-transferase (GST) | Enhances solubility, well-established system. nih.govfrontiersin.org | Glutathione-affinity chromatography. nih.govfrontiersin.org | Various antimicrobial peptides. nih.gov |
| Small Ubiquitin-related Modifier (SUMO) | Enhances solubility and correct folding, can be cleaved by specific proteases with high precision. nih.gov | IMAC (if His-tagged). nih.gov | Cathelicidin-related antimicrobial peptide (CRAMP). nih.gov |
Computational and Theoretical Approaches
Computational methods are indispensable for elucidating the structural dynamics and functional mechanisms of peptides like this compound, providing insights that are often difficult to obtain through experimental techniques alone.
Molecular dynamics (MD) simulations are a powerful tool for studying how this compound interacts with bacterial cell membranes. ed.ac.uk These models provide a detailed, atomistic view of the peptide's behavior in a membrane-mimicking environment, such as a lipid bilayer. ed.ac.ukplos.org
The process typically involves:
Building the System: A model of the peptide's three-dimensional structure (often predicted to be an α-helix in a membrane environment) is placed near a simulated lipid bilayer representing a target membrane (e.g., composed of POPG/POPE to mimic bacterial membranes). plos.orgdiva-portal.org
Simulation: The system's dynamics are simulated over time (nanoseconds to microseconds), calculating the forces between all atoms and predicting their subsequent motions. ed.ac.uk
Analysis: The simulation trajectory is analyzed to understand key interaction events.
Studies on related brevinins and other AMPs reveal common mechanisms. nih.govmdpi.com In aqueous solutions, these peptides are often unstructured, but upon encountering a membrane, they adopt an amphipathic α-helical conformation. diva-portal.orgnih.gov Molecular modeling of Brevinin-1BYa, for instance, showed that its helical segments lie parallel to the surface of membrane-mimicking micelles. nih.gov The peptide orients itself with its hydrophobic residues facing into the lipid core of the membrane and its hydrophilic, cationic residues pointing outwards towards the solvent and interacting with the negatively charged lipid head groups. plos.orgnih.gov This interaction can lead to membrane disruption through various proposed mechanisms, such as the "carpet-like" model, where peptides accumulate on and disrupt the membrane's integrity. diva-portal.org
Table 2: Insights from Molecular Modeling of Antimicrobial Peptide-Membrane Interactions
| Finding | Methodology | Implication for this compound |
|---|---|---|
| Adopts amphipathic α-helical structure in membrane environments. diva-portal.orgnih.gov | Spectroscopy and Molecular Modeling. nih.gov | Structure is crucial for its function, allowing it to partition into the lipid bilayer. |
| Helical segments lie parallel to the membrane surface. nih.gov | Molecular Dynamics (MD) simulations with paramagnetic probes. nih.gov | Suggests a surface-associated mechanism of action, like the "carpet" or "toroidal pore" models. diva-portal.org |
| Hydrophobic residues face the membrane core; cationic residues interact with lipid headgroups. plos.orgnih.gov | All-atom MD simulations. plos.org | This orientation anchors the peptide to the membrane and facilitates disruption. |
| C-terminal region may be weakly associated with the membrane surface. nih.gov | MD simulations. nih.gov | The flexibility of the C-terminus could be important for its specific activity and interaction dynamics. |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with their biological activity. mdpi.comwikipedia.org For this compound, QSAR can be used to predict how changes in its amino acid sequence would affect its antimicrobial potency, hemolytic activity, or other properties. mdpi.com
A QSAR model is a mathematical equation of the form: Activity = f (Structural/Physicochemical Properties) + Error wikipedia.org
The development and application of a QSAR model for this compound would involve:
Data Collection: A dataset of this compound analogues with measured biological activities is required.
Descriptor Calculation: For each peptide analogue, a set of numerical descriptors representing its structural and physicochemical properties (e.g., hydrophobicity, charge, helical propensity, size) is calculated. mdpi.com
Model Generation: A mathematical model, often using methods like multiple linear regression (MLR) or more advanced machine learning algorithms, is created to find the best correlation between the descriptors and the observed activity. mdpi.commdpi.com
Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets of peptides not used in the model's creation. mdpi.comnih.govnih.gov
Once validated, the QSAR model can be used to screen virtual libraries of new this compound analogues, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com This approach significantly accelerates the discovery of peptides with improved activity and selectivity, guiding the rational design of new therapeutic agents based on the this compound scaffold.
Table 3: Principles of QSAR for Peptide Design
| Principle | Description | Application to this compound |
|---|---|---|
| Similarity-Property Principle | The core assumption that structurally similar molecules are likely to have similar biological activities. mdpi.com | Small modifications to the this compound sequence are expected to result in predictable changes in its antimicrobial function. |
| Descriptor-Based Modeling | Biological activity is modeled as a function of quantifiable molecular descriptors (e.g., hydrophobicity, charge, molecular weight). wikipedia.org | Predicting how substituting specific amino acids will alter this compound's potency against different microbes. |
| Model Validation | The model's predictive accuracy is confirmed using compounds not included in the training set. mdpi.comnih.gov | Ensuring the model is reliable for predicting the activity of novel, unsynthesized this compound analogues. |
| Applicability Domain | Defines the chemical space in which the QSAR model can make reliable predictions. mdpi.comnih.gov | Understanding the limits of the model and avoiding inaccurate predictions for highly dissimilar peptide structures. |
Future Research Directions and Potential Applications
Exploration of Undiscovered Biological Activities (e.g., Antiviral, Anti-Leishmanial)
While the Brevinin family is known for antibacterial and antifungal activities, the potential for broader biological action is a key area for future investigation. researchgate.net
Antiviral Activity : The antiviral properties of the Brevinin superfamily are significantly under-researched. nih.gov However, related peptides have shown promise. A modified, linearized version of Brevinin-1 (B586460) demonstrated antiviral activity against Herpes Simplex Virus (HSV-1M and HSV-2G). nih.gov More recently, Brevinin-2GHk was found to inhibit the Zika Virus (ZIKV) by binding to its envelope protein and disrupting viral integrity. mdpi.com These findings suggest that Brevinin-2RTa should be systematically screened for activity against a range of viruses, which could open new avenues for antiviral drug development. nih.gov
Anti-Leishmanial Activity : Leishmaniasis is a significant health issue in tropical and subtropical regions, and new, effective treatments are needed. nih.govresearchgate.netplos.org Studies on Brevinin-2R, a closely related peptide, have shown that it possesses anti-leishmanial effects against Leishmania major. nih.govplos.orgnih.gov This activity was significantly strengthened by conjugating the peptide with lauric acid. nih.govplos.org The mechanism of action appears to involve the disruption of the parasite's cell membrane and mitochondrial potential. nih.govresearchgate.netplos.org Given these results with Brevinin-2R, investigating the anti-leishmanial potential of this compound and its fatty acid conjugates is a logical and promising direction for future studies.
Deepening the Understanding of Molecular Mechanisms and Specificity
A fundamental aspect of future research will be to elucidate the precise molecular mechanisms by which this compound exerts its effects. The peptide's cationic and amphipathic properties likely facilitate interaction with the negatively charged membranes of pathogens and cancer cells. nih.govimrpress.com
Research on other brevinins provides a model for these investigations. For instance, Brevinin-2R's anticancer action is a caspase-independent process that involves decreasing the mitochondrial membrane potential and interacting with the lysosomal compartment of the cancer cell. nih.govnih.gov Against Leishmania, the mechanism also involves disrupting the cell and mitochondrial membranes but does not appear to induce apoptosis. nih.govresearchgate.net Future studies on this compound should aim to identify its specific molecular targets and pathways, which is crucial for optimizing its therapeutic index and understanding its specificity.
Strategies for Enhancing Peptide Stability and In Vivo Efficacy
A major hurdle for the clinical application of peptide-based drugs is their potential for low stability and efficacy within a biological system (in vivo). nih.gov Several strategies can be explored to enhance these properties for this compound.
Structural Modifications : Altering the peptide's amino acid sequence can improve its stability and reduce unwanted side effects like hemolysis (the destruction of red blood cells). nih.gov Techniques such as amino acid substitution, truncation (shortening the peptide chain), and modifying properties like charge and hydrophobicity are common approaches. mdpi.commdpi.com
Chemical Conjugation : As demonstrated with Brevinin-2R, conjugating the peptide with molecules like fatty acids can enhance its biological activity. nih.gov
C-terminal Amidation : The addition of an amide group to the C-terminus of a peptide has been shown to improve its antimicrobial potency. nih.gov
Development of Novel Peptidomimetics and Engineered Analogues
Building on strategies to enhance stability, the development of engineered analogues and peptidomimetics (molecules that mimic peptides) is a highly promising research avenue. This involves rationally designing new molecules based on the structure of this compound.
Studies on other brevinins have shown the success of this approach. For example, truncated analogues of Brevinin-2GHk and Brevinin-2GUb demonstrated significantly improved antimicrobial activity compared to the original peptides. nih.govnih.gov In some cases, removing the C-terminal "Rana box" motif, a characteristic feature of this peptide family, can enhance activity. nih.gov Similarly, designing shorter, temporin-like analogues of Brevinin-1GHa led to enhanced activity against certain bacteria with reduced hemolytic effects. nih.gov By creating a library of this compound analogues, researchers can screen for molecules with superior potency, selectivity, and drug-like properties. nih.gov
Integration of this compound with Nanotechnology for Advanced Systems
Nanocarriers like liposomes, micelles, and various nanoparticles can be used to encapsulate or attach to this compound. mdpi.com This approach offers several advantages:
Targeted Delivery : Nanoparticles can be designed to deliver the peptide specifically to the site of infection or a tumor, increasing efficacy and reducing systemic toxicity. mdpi.comprecedenceresearch.com
Controlled Release : The peptide can be released from the nanocarrier in a controlled manner over time. researchgate.net
Enhanced Stability : Encapsulation can protect the peptide from degradation in the body. researchgate.net
Addressing Challenges in Large-Scale Production and Bioprocessing
For any peptide to become a viable therapeutic, it must be producible in large quantities in a cost-effective manner. nih.gov Relying on extraction from natural sources is not feasible for large-scale production. While chemical synthesis is an option, it can be expensive. nih.gov
The most promising method for large-scale production is through recombinant DNA technology, often using bacterial expression systems like Escherichia coli. nih.gov However, a significant challenge in this process is ensuring the correct folding and formation of essential structural features, such as the disulfide bridge in the "Rana box" motif, which can be difficult to replicate in prokaryotic systems. nih.gov Overcoming these biochemical hurdles in bioprocessing is a critical step toward the clinical and commercial development of this compound and its analogues. nih.gov
Q & A
Q. How can transcriptomic or proteomic approaches elucidate this compound’s mode of action beyond membrane disruption?
- Methodological Answer : RNA-seq or SILAC-based proteomics identify bacterial stress-response pathways (e.g., SOS response) post-exposure. Fluorescent probes (e.g., SYTOX Green) quantify intracellular entry in real-time .
Q. What experimental designs mitigate cytotoxicity of this compound toward mammalian cells while retaining antimicrobial activity?
- Methodological Answer : Alanine scanning mutagenesis identifies residues critical for hemolysis. Truncated analogs or D-enantiomer substitutions reduce cytotoxicity, assessed via MTT assays and confocal microscopy .
Data Analysis and Reproducibility
Q. How should contradictory data on this compound’s salt sensitivity be reconciled?
- Methodological Answer : Systematically test activity in physiological salt concentrations (e.g., 150 mM NaCl) and divalent cations (Mg²⁺/Ca²⁺). Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) identify significant variance sources .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?
Q. How can researchers ensure reproducibility in this compound’s bioactivity assays across laboratories?
- Methodological Answer : Adopt CLSI/EUCAST guidelines for antimicrobial assays. Share raw data (e.g., growth curves, plate reader outputs) via repositories like Zenodo, with detailed metadata on experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
